![molecular formula C8H8N2O B1315267 吡唑并[1,5-a]吡啶-2-基甲醇 CAS No. 76943-47-0](/img/structure/B1315267.png)

吡唑并[1,5-a]吡啶-2-基甲醇

描述

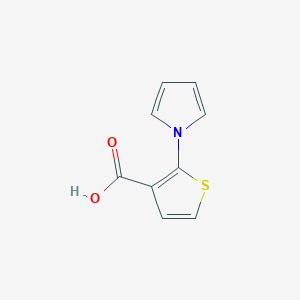

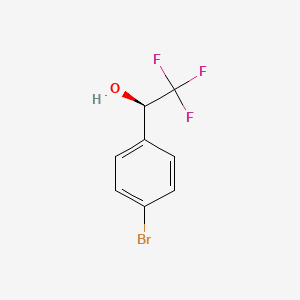

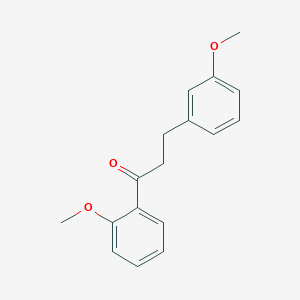

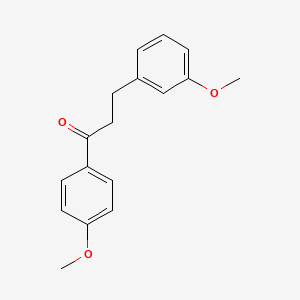

Pyrazolo[1,5-a]pyridin-2-ylmethanol is a type of aromatic heterocyclic compound . It has a molecular weight of 148.16 and a molecular formula of C8H8N2O .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyridin-2-ylmethanol derivatives has been widely studied . A variety of synthetic pathways have been developed for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyridin-2-ylmethanol is composed of a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .Chemical Reactions Analysis

Pyrazolo[1,5-a]pyridin-2-ylmethanol derivatives have shown significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively, compared to control drug sorafenib .Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyridin-2-ylmethanol has a molecular weight of 148.16 and a molecular formula of C8H8N2O . It is stored in a sealed, dry environment at 2-8°C .科学研究应用

-

- Application : Pyrazolo-pyridine derivatives have been synthesized and evaluated for their inhibitory activities against Tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells . Their continuous activation and overexpression can cause cancer .

- Method : Based on scaffold hopping and computer-aided drug design, 38 pyrazolo-pyridine derivatives were synthesized . The molecular docking study was used to evaluate the binding mode between the compounds and TRKA .

- Results : Among the synthesized compounds, compound C03 showed acceptable activity with an IC50 value of 56 nM. It inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM together with obvious selectivity for the MCF-7 cell line and HUVEC cell line .

-

Field : Biomedical Applications

- Application : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references (2400 patents) up to date . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

- Method : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .

- Results : The review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, and the biomedical applications of such compounds .

-

- Application : Pyrazolo[1,5-a]pyrimidine (PP) derivatives have attracted a great deal of attention in material science recently due to their significant photophysical properties .

- Method : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyrimidine .

- Results : The discussion highlights their potential in material science, which could lead to new rational and efficient designs of materials bearing the pyrazolo[1,5-a]pyrimidine core .

-

- Application : Pyrazolo[1,5-a]pyrimidines have been used as an antitumor scaffold . They have shown potential in inhibiting the growth of cancer cells .

- Method : Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .

- Results : The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

-

Field : Tropomyosin Receptor Kinases (TRK) Inhibitors

- Application : Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their inhibitory activities against Tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells . Their continuous activation and overexpression can cause cancer .

- Method : Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . The molecular docking study was used to evaluate the binding mode between the compounds and TRKA .

- Results : Among the synthesized compounds, compound C03 showed acceptable activity with an IC50 value of 56 nM. It inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM together with obvious selectivity for the MCF-7 cell line and HUVEC cell line .

-

- Application : Pyrazolo[1,5-a]pyrimidine (PP) derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have attracted a great deal of attention in material science recently due to their significant photophysical properties .

- Method : Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .

- Results : The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

安全和危害

未来方向

Pyrazolo[1,5-a]pyridin-2-ylmethanol and its derivatives have potential for further exploration due to their significant photophysical properties and their potential as antitumor agents . They have been identified as strategic compounds for optical applications . Their structural diversity allows for a synergic effect between new synthetic routes and the possible applications of these compounds .

属性

IUPAC Name |

pyrazolo[1,5-a]pyridin-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-6-7-5-8-3-1-2-4-10(8)9-7/h1-5,11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJIKLOMRJZRTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=NN2C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10506306 | |

| Record name | (Pyrazolo[1,5-a]pyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazolo[1,5-a]pyridin-2-ylmethanol | |

CAS RN |

76943-47-0 | |

| Record name | (Pyrazolo[1,5-a]pyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。